1-Amino-2-methylpropane-1-sulfonic acid
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Overview
Description
1-Amino-2-methylpropane-1-sulfonic acid is an organic compound with the molecular formula C₄H₁₁NO₃S. It is a sulfonic acid derivative characterized by the presence of an amino group and a methyl group attached to the propane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2-methylpropane-1-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of isobutylene with sulfur trioxide to form the sulfonated intermediate, which is then reacted with ammonia to yield the final product . Another method includes the sulfonation of isobutylene in the presence of a reaction solvent, followed by the reaction with acrylonitrile in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation processes, where isobutylene is sulfonated using sulfur trioxide or oleum. The resulting sulfonated intermediate is then subjected to further reactions to introduce the amino group, often using ammonia or other nitrogen sources.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-methylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and various substituted amino compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-methylpropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-amino-2-methylpropane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the sulfonic acid group can participate in electrostatic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid: This compound is similar in structure but contains an acrylamide group instead of an amino group
2-Methyl-2-propanesulfonic acid: Lacks the amino group and is primarily used in polymer synthesis.
Uniqueness
1-Amino-2-methylpropane-1-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, from synthetic chemistry to biological research.
Properties
IUPAC Name |
1-amino-2-methylpropane-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INARFNQOWWSXLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(N)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-39-6, 141044-68-0 |
Source
|
Record name | 1-Amino-2-methyl-1-propanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC240408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-amino-2-methylpropane-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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